Derivative 16e from 1-Deoxybaccatin VI is 7-Fold More Potent Than Paclitaxel in Drug-Resistant Lung Cancer Cells
The 9,10-carbonate taxane derivative 16e, semi-synthesized from 1-deoxybaccatin VI, demonstrated a critical advantage over the clinical standard paclitaxel in the drug-resistant A549/T (human lung cancer resistant) cell line. This evidence directly addresses a key limitation of current taxane therapies and quantifies the value of analogs built on the 1-deoxy scaffold. [1]
| Evidence Dimension | In vitro cytotoxicity against drug-resistant cell line |
|---|---|
| Target Compound Data | 7-fold more potent than paclitaxel |
| Comparator Or Baseline | Paclitaxel (clinical standard) |
| Quantified Difference | 7-fold greater potency (lower IC50) in A549/T cells |
| Conditions | A-549/T (paclitaxel-resistant human lung cancer) cell line; MTT assay |
Why This Matters
This demonstrates that the 1-deoxy scaffold is not a dead-end but a platform for generating next-generation taxanes capable of overcoming clinical MDR, a primary reason for taxane treatment failure.
- [1] Qiu WQ, Cui YM, Tang P, Qiu YY, Lin HX. Synthesis and biological activity of C-7, C-9 and C-10 modified taxane analogues from 1-deoxybaccatin VI. Bioorganic & Medicinal Chemistry. 2020;28(21):115734. View Source
